![molecular formula C5H8NNaS2 B1273492 Sodium pyrrolidine-1-carbodithioate CAS No. 872-71-9](/img/structure/B1273492.png)
Sodium pyrrolidine-1-carbodithioate
Overview
Description
Sodium pyrrolidine-1-carbodithioate is a chemical compound that has been studied for its ability to form stable complexes with metal ions. It is particularly noted for its reaction with copper(II) ions to form a stable yellow complex, which can be used for the spectrophotometric determination of trace copper in alloys . The compound and its derivatives have been synthesized and characterized, with applications in various fields of chemistry .
Synthesis Analysis
The synthesis of this compound is not directly detailed in the provided papers. However, related compounds and methodologies can provide insight into potential synthetic routes. For example, the synthesis of pyrrolidine-N-carbodithioate and its metal complexes has been reported, indicating that similar methods could be applied to the synthesis of this compound . Additionally, the synthesis of various pyridine derivatives from sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate suggests that sodium-based reagents are versatile in the formation of heterocyclic compounds .
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly described in the papers, the structure of related sodium complexes provides some context. For instance, sodium pyridine-3-carboxylate features sodium atoms coordinated to pyridine-3-carboxylate ligands, forming a three-dimensional array . This suggests that this compound may also form complex geometries with sodium ions playing a central role in the coordination.
Chemical Reactions Analysis
This compound is known to react with copper(II) ions to form a stable yellow complex, which is useful in the spectrophotometric determination of copper . This indicates that the compound can act as a ligand, coordinating with metal ions to form colored complexes. The reactivity of this compound with other metals and under different conditions remains an area for further exploration.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are inferred from its reactivity and the properties of similar compounds. For example, the spectrophotometric method for determining copper(II) suggests that the this compound complex has a specific absorption wavelength, which is a key physical property for analytical applications . The synthesis and characterization of pyrrolidine-N-carbodithioate metal complexes provide additional information on the chemical behavior and potential coordination geometries of these types of compounds .
Scientific Research Applications
1. Complex Formation and Spectroscopic Characterization
Sodium pyrrolidine-1-carbodithioate has been utilized in the synthesis of organotin(IV) derivatives. These complexes, characterized by spectroscopic methods such as FT-IR and NMR, demonstrate diverse geometries and coordination behaviors. For instance, triorganotin(IV) complexes show a monodentate CSS unit, while mono and diorganotin(IV) derivatives exhibit a bidentate action. These complexes have been studied for their interaction with DNA, indicating a binding mode of intercalation, confirmed by viscosity measurements and UV-visible spectroscopy (Sirajuddin, Ali, & Tahir, 2016).
2. Synthesis and Characterization of Nickel(II) Mixed Ligands Complexes
Research has explored the synthesis of ligands including pyrrolidine-1-carbodithioate sodium and their nickel(II) mixed ligands complexes. These have been characterized by FT-IR, UV-visible, and 1H NMR spectra. The study of these complexes enhances understanding of their structural and spectral properties (Abbas, 2017).
3. Spectrophotometric Determination of Trace Metals
This compound has been employed in a spectrophotometric method for determining trace copper(II) in alloys. This involves the formation of a stable yellow complex in a specific medium, demonstrating its utility in analytical chemistry for trace metal detection (Zhang, 2007).
4. Formation of Cyclic Ammonium Salts
This compound, when treated with aluminum trichloride in acetone, has been shown to produce cyclic products such as 4-oxo-2,6-diphenyl-piperidinium. This reaction, studied along with a proposed mechanism, illustrates the compound's reactivity and potential for forming novel cyclic structures (Chaturvedi, Bhattacharya, & Nethaji, 2008).
5. Synthesis of Group IV Metal Complexes
The compound has been used in synthesizing Group IV metal complexes, displaying diverse geometrical configurations. These complexes have been characterized to study the binding and coordination patterns of the dithiocarbamate moieties, contributing to inorganic chemistry knowledge (Siddiqi, Aqra, Shah, & Zaidi, 1994).
6. Chelation and Solvent Extraction Studies
Studies have investigated the chelation and extraction properties of ammonium pyrrolidine-N-carbodithioate, particularly for transition metals. This has applications in analytical techniques, especially in the concentration and detection of trace metals in various matrices (Williams, Cokal, & Niemczyk, 1986).
Mechanism of Action
Sodium Pyrrolidine-1-carbodithioate: A Comprehensive Overview of its Mechanism of Action
This compound, also known as Sodium pyrrolidinedithiocarbamate, is a chemical compound with the molecular formula C5H8NNaS2 . This compound has been widely used in various biochemical applications .
Target of Action
It has been reported to have a broad range of biochemical applications, including metal chelation, inducing cell g1 phase blockage, and inhibiting the induction of nitric oxide synthase .
Mode of Action
This compound interacts with its targets to induce a variety of changes. For instance, it can inhibit the induction of nitric oxide synthase activity in rat alveolar macrophages . It also prevents apoptosis in human HL-60 cells and thymocytes, but interestingly, it induces apoptosis in human and rat smooth muscle cells .
Biochemical Pathways
Given its ability to inhibit nitric oxide synthase, it likely impacts the nitric oxide signaling pathway .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nitric oxide synthase activity, prevention of apoptosis in certain cells, and induction of apoptosis in others .
Future Directions
properties
IUPAC Name |
sodium;pyrrolidine-1-carbodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2.Na/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVVZCIKRASLC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872-71-9 | |
Record name | Sodium pyrrolidine-1-carbodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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